molecular formula C22H21N5O4S2 B2961791 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877817-24-8

2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2961791
CAS No.: 877817-24-8
M. Wt: 483.56
InChI Key: AZVKTMHBIFVWHA-UHFFFAOYSA-N
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Description

The compound 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic molecule featuring a fused thiadiazolo-triazine core. Key structural elements include:

  • A 3,4-dimethoxybenzyl substituent at position 3, enhancing lipophilicity and electronic effects.
  • A thioacetamide linkage at position 7, connected to a p-tolyl (4-methylphenyl) group, which may influence binding interactions and metabolic stability.

This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, though specific data on its biological profile remain unexplored in the provided evidence. Its structural complexity suggests synthetic challenges, particularly in cyclization and functionalization steps.

Properties

IUPAC Name

2-[[3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-13-4-7-15(8-5-13)23-19(28)12-32-22-26-27-20(29)16(24-25-21(27)33-22)10-14-6-9-17(30-2)18(11-14)31-3/h4-9,11H,10,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVKTMHBIFVWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide , identified by its CAS number 877817-24-8 , is a member of the thiadiazole-triazine class of compounds. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O4S2C_{22}H_{21}N_{5}O_{4}S_{2} with a molecular weight of 483.6 g/mol . The structure features a complex arrangement that includes a thiadiazole ring and a p-tolyl acetamide moiety.

PropertyValue
Molecular FormulaC22H21N5O4S2
Molecular Weight483.6 g/mol
CAS Number877817-24-8

Biological Activity Overview

Research indicates that compounds within the thiadiazole-triazine family exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of triazolo-thiadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7 with IC50 values around 5 μM .
  • Heparanase Inhibition : A related study identified that certain triazolo-thiadiazole derivatives possess potent inhibitory activity against human heparanase, an enzyme implicated in cancer metastasis. The mechanism involves disrupting the enzyme's interaction with its substrate .
  • Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial efficacy against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values suggest promising activity compared to standard antibiotics .

Case Study 1: Anticancer Efficacy

A study screened several derivatives of thiadiazole-triazine compounds for anticancer activity. The lead compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value of approximately 5 μM . The study utilized both colorimetric assays and molecular docking to elucidate the binding interactions with cellular targets.

Case Study 2: Heparanase Inhibition

In another investigation focusing on heparanase inhibition, researchers found that certain triazolo-thiadiazoles effectively reduced the enzymatic activity of heparanase in vitro. This was measured by observing the release of radioactive heparan sulfate degradation fragments from labeled extracellular matrices .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to active sites on enzymes such as heparanase.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name/Structure Core Structure Key Substituents Synthesis Highlights Biological/Structural Insights References
Target Compound Thiadiazolo-triazine 3,4-dimethoxybenzyl, p-tolyl Likely involves cyclization of thioamide intermediates Inferred enhanced lipophilicity and electronic modulation -
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole-acetamide Trichloroethyl, phenyl Cyclization in concentrated H₂SO₄ Intermediate for triazine derivatives; X-ray-confirmed planar geometry
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine Acetamide, ketone Condensation and derivatization Structural studies via crystallography
2-((3-Ethyl-4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide Thienopyrimidine Ethyl, mesityl Multi-step cyclization Not reported; inferred scaffold stability

Key Observations:

Core Heterocycles: The target’s thiadiazolo-triazine core is distinct from simpler thiadiazoles (e.g., 4.1) or benzothiazines (e.g., ).

Substituent Effects :

  • The 3,4-dimethoxybenzyl group in the target may improve solubility and receptor binding compared to the trichloroethyl group in 4.1, which introduces steric bulk and electron-withdrawing effects .
  • The p-tolyl substituent (methylphenyl) offers moderate lipophilicity, contrasting with the polar mesityl group (2,4,6-trimethylphenyl) in , which could hinder membrane permeability.

Synthetic Pathways: Compound 4.1 is synthesized via cyclization in concentrated H₂SO₄ , whereas the target compound may require milder conditions due to its sensitive dimethoxybenzyl group. Thienopyrimidine derivatives () involve multi-step annulation, highlighting the complexity of assembling fused heterocycles.

Molecular and Crystallographic Insights

  • X-ray Diffraction Data : Co-crystals of intermediate 4.1 and its thioacetamide derivative (4.1a) reveal planar geometries with bond lengths of ~1.65 Å for C=S and ~1.23 Å for C=O, critical for stabilizing the thiadiazole-triazine framework . Similar bond parameters are expected in the target compound.

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